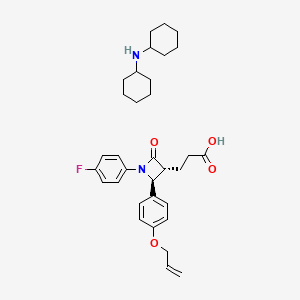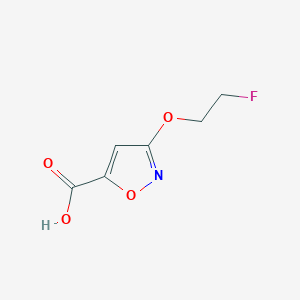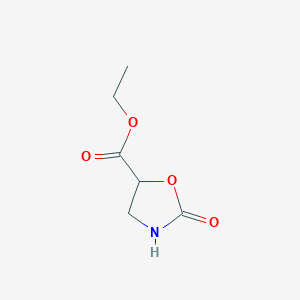![molecular formula C7H6N2OS B12868561 2-Aminobenzo[d]oxazole-7-thiol](/img/structure/B12868561.png)
2-Aminobenzo[d]oxazole-7-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aminobenzo[d]oxazole-7-thiol is a heterocyclic compound that features a benzoxazole ring fused with a thiol group at the 7th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminobenzo[d]oxazole-7-thiol typically involves the condensation of 2-aminophenol with thiourea under high-temperature conditions. For instance, the reaction between 2-aminophenol and thiourea at 200°C for 2 hours produces benzoxazole-2-thiol, which can be further modified to obtain this compound .
Industrial Production Methods: Industrial production methods for this compound often employ catalyst-free microwave-assisted procedures. These methods provide rapid access to functionalized benzoxazole derivatives under mild transition-metal-free conditions, making the process more environmentally friendly and efficient .
Análisis De Reacciones Químicas
Types of Reactions: 2-Aminobenzo[d]oxazole-7-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions include disulfides, amines, and substituted benzoxazole derivatives .
Aplicaciones Científicas De Investigación
2-Aminobenzo[d]oxazole-7-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is employed in the study of enzyme functions and receptor interactions due to its ability to bind to biological macromolecules.
Medicine: It has potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: The compound is used in the development of advanced materials with specific electronic and optical properties
Mecanismo De Acción
The mechanism by which 2-Aminobenzo[d]oxazole-7-thiol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, modulating their activity. Additionally, the benzoxazole ring can interact with various biological pathways, influencing cellular processes .
Comparación Con Compuestos Similares
2-Aminobenzothiazole: Similar in structure but contains a sulfur atom in the ring.
2-Aminobenzimidazole: Contains a nitrogen atom in the ring instead of oxygen.
2-Aminobenzoxazole: Lacks the thiol group at the 7th position.
Uniqueness: 2-Aminobenzo[d]oxazole-7-thiol is unique due to the presence of both an amino group and a thiol group, which allows it to participate in a diverse range of chemical reactions and biological interactions .
Propiedades
Fórmula molecular |
C7H6N2OS |
|---|---|
Peso molecular |
166.20 g/mol |
Nombre IUPAC |
2-amino-1,3-benzoxazole-7-thiol |
InChI |
InChI=1S/C7H6N2OS/c8-7-9-4-2-1-3-5(11)6(4)10-7/h1-3,11H,(H2,8,9) |
Clave InChI |
GCQTYNWQTSWGGR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)S)OC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


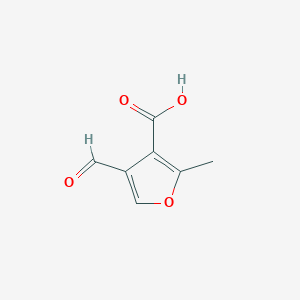

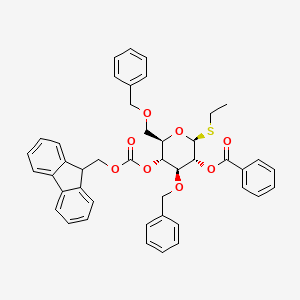
![4-(Difluoromethoxy)benzo[d]oxazole-2-carboxamide](/img/structure/B12868506.png)

![[4-(2-Thienyl)phenyl]acetonitrile](/img/structure/B12868521.png)

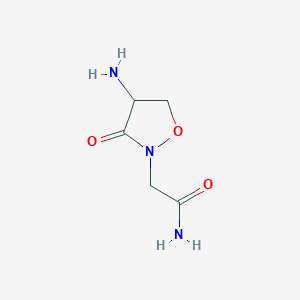
![2-(Difluoromethoxy)benzo[d]oxazole-4-sulfonamide](/img/structure/B12868531.png)
